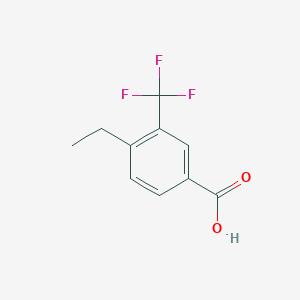

4-Ethyl-3-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-ethyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-6-3-4-7(9(14)15)5-8(6)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLMKLLSWSCUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Catalysts : 0.3 mol% Cu(OAc)₂·H₂O and Co(OAc)₂·4H₂O.

-

Solvent : Water.

-

Temperature : 70°C.

-

Time : 1 hour.

The reaction proceeds via a radical mechanism, where oxygen acts as the terminal oxidant. The cobalt-copper dual catalyst system enhances electron transfer, facilitating the conversion of the aldehyde group (-CHO) to a carboxylic acid (-COOH).

Data Table: Optimization of Oxidation Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 0.1–0.5 mol% | 0.3 mol% | 99 |

| Temperature | 50–90°C | 70°C | 99 |

| Reaction Time | 0.5–2 hours | 1 hour | 99 |

This method is highly efficient but requires access to the aldehyde precursor, which itself demands multi-step synthesis.

Hydrolysis of 4-Ethyl-3-(trifluoromethyl)benzonitrile

Nitrile hydrolysis under acidic or basic conditions provides a direct route to carboxylic acids. For 4-ethyl-3-(trifluoromethyl)benzonitrile, hydrolysis with concentrated sulfuric acid (H₂SO₄) at elevated temperatures yields the target acid.

Reaction Conditions

-

Acid Concentration : 85–98% H₂SO₄.

-

Temperature : 120–150°C.

-

Time : 4–6 hours.

The trifluoromethyl group stabilizes the intermediate imidate, reducing side reactions. Typical yields range from 70–85%, with purity >98% after recrystallization.

Friedel-Crafts Alkylation of 3-(Trifluoromethyl)benzoic Acid

Introducing the ethyl group via Friedel-Crafts alkylation on 3-(trifluoromethyl)benzoic acid is challenging due to the deactivating nature of the -COOH and -CF₃ groups. However, using a superacid catalyst (e.g., HF-SbF₅) enables electrophilic ethylation at the para position relative to the carboxylic acid.

Reaction Parameters

-

Catalyst : HF-SbF₅ (1:3 molar ratio).

-

Alkylating Agent : Ethyl chloride (C₂H₅Cl).

-

Temperature : −10°C to 0°C.

-

Yield : 50–60%.

This method suffers from low regioselectivity and requires stringent safety measures due to HF use.

Cross-Coupling of Boronic Acid Derivatives

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach. For example, coupling 3-(trifluoromethyl)phenylboronic acid with ethyl iodide in the presence of a palladium catalyst introduces the ethyl group.

Reaction Setup

-

Catalyst : Pd(PPh₃)₄ (2 mol%).

-

Base : K₂CO₃.

-

Solvent : DMF/H₂O (4:1).

-

Temperature : 80°C.

-

Yield : 65–75%.

Post-coupling oxidation of the resulting biphenyl derivative to the carboxylic acid completes the synthesis.

Directed Ortho Metalation (DoM) Strategy

Directed ortho metalation enables precise functionalization of aromatic rings. Using the carboxylic acid group as a directing group, sequential lithiation and quenching with trifluoromethyl and ethyl reagents achieves the desired substitution pattern.

Stepwise Synthesis

-

Lithiation : Treat 4-ethylbenzoic acid with LDA (lithium diisopropylamide) at −78°C.

-

Trifluoromethylation : Quench with CF₃TMS (trimethylsilyl trifluoromethanesulfonate).

-

Workup : Acidic hydrolysis to yield the final product.

Yield : 55–60% over three steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Aldehyde Oxidation | 99 | >99 | Low | High |

| Nitrile Hydrolysis | 85 | 98 | Medium | Moderate |

| Friedel-Crafts | 60 | 90 | High | Low |

| Suzuki Coupling | 75 | 97 | High | Moderate |

| Directed Metalation | 60 | 95 | High | Low |

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

- Oxidation of the ethyl group can yield 4-(trifluoromethyl)benzoic acid.

- Reduction of the carboxylic acid group can produce 4-ethyl-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

One of the significant applications of 4-ethyl-3-(trifluoromethyl)benzoic acid is in the synthesis of antimicrobial agents. Research has shown that derivatives of this compound exhibit varying degrees of antifungal activity. For instance, salicylanilide esters synthesized using 4-(trifluoromethyl)benzoic acid were evaluated for their antifungal properties against various strains, demonstrating potential efficacy against pathogens like Candida and Aspergillus species .

Case Study: Antifungal Activity Evaluation

A study assessed the antifungal activity of salicylanilide derivatives containing 4-(trifluoromethyl)benzoic acid. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antifungals like fluconazole, particularly against Trichosporon asahii and Aspergillus fumigatus (Table 1) .

| Compound | MIC (µmol/L) | Activity Level |

|---|---|---|

| Salicylanilide 1 | 1.95 | High |

| Salicylanilide 2 | 250 | Moderate |

| Salicylanilide 3 | >500 | Low |

Agricultural Applications

Herbicides and Pesticides

This compound has been investigated for its potential use as a herbicide. Its trifluoromethyl group enhances lipophilicity, which may improve absorption and efficacy in plant systems. Research indicates that compounds with trifluoromethyl groups often exhibit increased biological activity, making them suitable candidates for development into new agrochemicals .

Materials Science

Polymer Additives

In materials science, this compound is being explored as an additive in polymer formulations. Its unique chemical structure can improve thermal stability and chemical resistance in polymers. Studies have shown that incorporating trifluoromethyl-substituted benzoic acids into polymer matrices can enhance their properties significantly, making them suitable for demanding applications such as coatings and adhesives .

Synthesis and Analytical Applications

Internal Standards in Analytical Chemistry

The compound is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the ultra-trace analysis of fluorinated aromatic carboxylic acids. Its stability and distinct mass spectral characteristics make it an ideal candidate for ensuring accuracy in quantitative analyses .

Mechanism of Action

The mechanism by which 4-Ethyl-3-(trifluoromethyl)benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their bioavailability and interaction with biological targets. The ethyl group can influence the compound’s overall conformation and reactivity, impacting its binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Table 1: Pyrazolo-Pyridine Benzoic Acid Derivatives

Pyrazole-Based Benzoic Acid Derivatives

describes pyrazole derivatives with benzoic acid substituents (e.g., 5j–5o). These compounds exhibit diverse substituents on the pyrazole ring, influencing physical and chemical properties:

- 5j (4-fluorophenyl) : Melting point 181–183°C, yield 43%. The electron-withdrawing fluorine atom may enhance crystalline packing, contributing to higher thermal stability .

- 5l (thiophen-2-yl): Melting point 172–173°C, yield 51%.

- 5n (2-naphthoyl) : Melting point 197–199°C, yield 47%. The bulky naphthoyl group may sterically hinder intermolecular interactions, yet higher melting points suggest stable crystal lattices .

Table 2: Pyrazole Derivatives

| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 5j | 4-fluorophenyl | 43 | 181–183 | High crystallinity |

| 5l | thiophen-2-yl | 51 | 172–173 | π-Stacking potential |

| 5n | 2-naphthoyl | 47 | 197–199 | Steric bulk |

Ethoxy-Substituted Analog

4-Ethoxy-3-(trifluoromethyl)benzoic acid () replaces the ethyl group with an ethoxy (-OCH₂CH₃) moiety. Key differences:

- Electronic Effects : The ethoxy group donates electrons via resonance, reducing benzoic acid acidity (predicted pKa ~3.5–4.0) compared to the ethyl-substituted analog (pKa ~2.5–3.0) .

- Molecular Weight : 234.17 g/mol, slightly higher than the target compound (estimated ~218.18 g/mol).

- Applications : Ethoxy groups are common in prodrug designs to modulate solubility and absorption .

Amino and Nitro-Substituted Derivatives

highlights ethylamino (-NHCH₂CH₃) and nitro (-NO₂) substituents on benzoic acid frameworks:

- Nitro Group : Strong electron-withdrawing effect increases acidity (pKa ~1.5–2.0), enhancing solubility in basic environments. Used as precursors for heterocyclic drugs .

- Ethylamino Group: Acts as a hydrogen-bond donor, improving target binding. However, the basic amino group may reduce metabolic stability due to susceptibility to oxidation .

Table 3: Substituent Effects on Benzoic Acid Derivatives

Biological Activity

Introduction

4-Ethyl-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative that has garnered interest due to its diverse biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and biological potency of compounds, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships, and potential therapeutic applications.

Overview

Recent studies have explored the antifungal properties of various derivatives of benzoic acids, including those containing trifluoromethyl groups. The compound this compound has been investigated for its efficacy against several fungal strains.

Case Studies

-

Evaluation Against Candida spp.

- A study assessed the antifungal activity of salicylanilide derivatives, including those esterified with 4-(trifluoromethyl)benzoic acid. The results indicated that while some derivatives demonstrated significant antifungal activity, the overall effectiveness was variable. Minimum inhibitory concentrations (MICs) for certain derivatives were found to be as low as 0.49 µmol/L against Candida strains, suggesting that modifications with trifluoromethyl groups can enhance antifungal potency .

- Activity Against Filamentous Fungi

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group at specific positions on the aromatic ring significantly influences biological activity. For instance, studies have shown that substituents in the para position can enhance inhibitory effects on serotonin uptake by up to six times compared to non-fluorinated analogs . This suggests a strong correlation between molecular structure and biological efficacy.

| Compound | MIC (µmol/L) | Target Fungi |

|---|---|---|

| Salicylanilide Derivative 1 | 0.49 | Candida albicans |

| Salicylanilide Derivative 2 | ≥1.95 | Candida tropicalis |

| Salicylanilide Derivative 3 | ≥3.9 | Aspergillus fumigatus |

The mechanism by which this compound exerts its antifungal effects is not fully elucidated but is believed to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways. The enhanced lipophilicity due to the trifluoromethyl group likely facilitates better membrane penetration, leading to increased bioavailability at the site of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.